N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1402238-39-4
VCID: VC2717289
InChI: InChI=1S/C15H25BN2O2/c1-11(2)18(7)13-9-8-12(10-17-13)16-19-14(3,4)15(5,6)20-16/h8-11H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C
Molecular Formula: C15H25BN2O2
Molecular Weight: 276.18 g/mol

N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

CAS No.: 1402238-39-4

Cat. No.: VC2717289

Molecular Formula: C15H25BN2O2

Molecular Weight: 276.18 g/mol

* For research use only. Not for human or veterinary use.

N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine - 1402238-39-4

Specification

CAS No. 1402238-39-4
Molecular Formula C15H25BN2O2
Molecular Weight 276.18 g/mol
IUPAC Name N-methyl-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Standard InChI InChI=1S/C15H25BN2O2/c1-11(2)18(7)13-9-8-12(10-17-13)16-19-14(3,4)15(5,6)20-16/h8-11H,1-7H3
Standard InChI Key RQTRREIZOVQMBR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C

Introduction

Chemical Identity and Structural Properties

N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is characterized by a pyridine core with strategic functional groups that enhance its utility in organic synthesis. The compound possesses the following identifiers and properties:

PropertyValue
CAS Number1402238-39-4
Molecular FormulaC15H25BN2O2
Molecular Weight276.18 g/mol
IUPAC NameN-methyl-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Standard InChIInChI=1S/C15H25BN2O2/c1-11(2)18(7)13-9-8-12(10-17-13)16-19-14(3,4)15(5,6)20-16/h8-11H,1-7H3
Standard InChIKeyRQTRREIZOVQMBR-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C
Physical FormBrown solid
Purity (Commercial)≥ 95%

The structure features three key components: a pyridine ring, a boronic acid pinacol ester at the 5-position, and an N-isopropyl-N-methyl amino group at the 2-position . The boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) serves as a protected form of boronic acid, providing enhanced stability while maintaining reactivity for subsequent transformations.

Applications in Synthetic Chemistry

Cross-Coupling Reactions

This compound is primarily utilized in research settings, particularly in organic synthesis as a building block for more complex molecules. The boronic acid pinacol ester functionality makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are widely employed for carbon-carbon bond formation.

The Suzuki-Miyaura reaction typically involves coupling an organoboron compound (such as our target molecule) with an organohalide in the presence of a palladium catalyst and a base. This reaction is valued for its:

  • Tolerance of diverse functional groups

  • Mild reaction conditions

  • High stereoselectivity

  • Relative environmental friendliness compared to other coupling methods

The N-isopropyl-N-methyl amino functionality provides additional electronic properties that can influence reactivity and selectivity in these coupling reactions.

Reaction ParameterTypical Conditions
Borylation AgentBis(pinacolato)diboron (B2pin2)
CatalystPdCl2(dppf) or similar palladium complexes
BasePotassium acetate (KOAc)
Solvent1,4-Dioxane
Temperature100°C
Reaction Time12 hours
AtmosphereInert (N2)
Typical Yield70-80%

These conditions have proven effective for the synthesis of various substituted pyridylboronic acid pinacol esters, including those with amino substituents at the 2-position .

Physical and Chemical Properties

Hazard InformationDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315, H319, H335 (Skin irritation, eye irritation, respiratory irritation)
Precautionary StatementsP261, P305+P351+P338, P302+P352

Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. Adequate ventilation is also recommended to minimize inhalation exposure .

Related Compounds and Structural Analogs

Several structurally related compounds provide context for understanding the properties and reactivity of N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine:

Comparative Analysis

CompoundMolecular FormulaKey Structural Difference
N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C14H23BN2O2Lacks N-methyl group
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C13H21BN2O2Has two methyl groups instead of methyl and isopropyl
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C11H17BN2O2Has unsubstituted amino group
N-isopropyl-6-methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C15H24BN3O5Additional methoxy and nitro groups
N-[3-(2-Methoxyethoxy)propyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C17H29BN2O4Different N-substituent with methoxyethoxy moiety

These structural analogs demonstrate how modifications to the core structure can create a family of related compounds with potentially different reactivity profiles and applications.

Application Differences

The subtle structural differences among these compounds can significantly impact their reactivity in cross-coupling reactions and other transformations:

  • The N-substituents (isopropyl, methyl, or unsubstituted) affect the electronic properties of the pyridine ring, potentially influencing reactivity and selectivity

  • Additional functional groups such as methoxy or nitro groups introduce further electronic and steric effects

  • The position of the boronic acid pinacol ester on the pyridine ring (3-position versus 5-position) can alter the reactivity profile

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